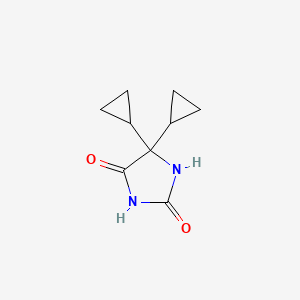

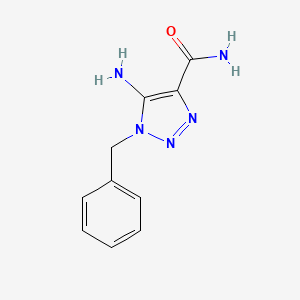

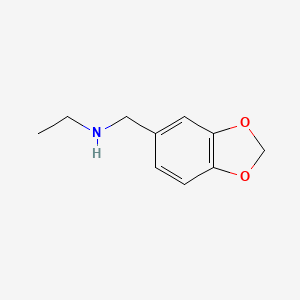

![molecular formula C9H7NOS B1267583 Benzo[b]thiophene-2-carboxamide CAS No. 6314-42-7](/img/structure/B1267583.png)

Benzo[b]thiophene-2-carboxamide

Vue d'ensemble

Description

Benzo[b]thiophene-2-carboxamide is an organic compound that belongs to the class of 1-benzothiophenes . It is an aromatic heterocyclic compound containing the Benzo[b]thiophene ring system .

Synthesis Analysis

A series of Benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . The compounds 12d and 12e exhibited marginal human STING-activating activities .Molecular Structure Analysis

The proposed binding mode of 12d/12e and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxamide has a molecular weight of 177.23 . It is a solid at room temperature . The storage temperature should be normal and it should be kept in a dark place, sealed in dry .Applications De Recherche Scientifique

STING Agonist for Immune Response Modulation

Benzo[b]thiophene-2-carboxamide derivatives have been studied for their role as STING (Stimulator of Interferon Genes) agonists . STING is a critical protein in the immune system that, when activated, can trigger pathways leading to the production of interferons and proinflammatory cytokines. These compounds can potentially be used to modulate immune responses, particularly in antitumor efficacy .

Synthesis of Biologically Active Compounds

The benzo[b]thiophene moiety is an important intermediate in organic synthesis. It is used to prepare a variety of molecules, including those with biological activity . This makes it a valuable starting point for the synthesis of new drugs and therapeutic agents.

Antibacterial and Antimicrobial Agent

Some derivatives of benzo[b]thiophene have shown significant inhibitory effects against various bacterial organisms, such as B. subtilis and E. coli . This suggests potential applications in developing new antibacterial and antimicrobial treatments.

Anti-Inflammatory Properties

Due to its role in the modulation of immune responses, benzo[b]thiophene-2-carboxamide may also possess anti-inflammatory properties. By acting on the STING pathway, it could help in reducing inflammation-related diseases .

Cancer Research and Therapy

The activation of the STING pathway has implications in cancer therapy. Benzo[b]thiophene-2-carboxamide derivatives that act as STING agonists could be used to prime the innate immune system to target and destroy cancer cells .

Development of Immuno-Oncology Drugs

The compound’s ability to modulate immune responses makes it a candidate for the development of immuno-oncology drugs. These drugs could enhance the body’s natural defenses against cancer cells .

Chemical Biology and Signaling Pathways

Benzo[b]thiophene-2-carboxamide can be used in chemical biology to study signaling pathways, especially those related to the immune system and inflammation. Its impact on the STING pathway offers a model for understanding cellular signaling mechanisms .

Research Tool in Molecular Diversity

The compound’s diverse derivatives offer a tool for research in molecular diversity. By introducing different substituents on the benzo[b]thiophene ring, researchers can explore a wide range of molecular structures and their biological activities .

Mécanisme D'action

Target of Action

The primary target of Benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

Upon activation by its agonists, including Benzo[b]thiophene-2-carboxamide, STING triggers the IRF and NF-κB pathways . The proposed binding mode of Benzo[b]thiophene-2-carboxamide and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .

Action Environment

The action of Benzo[b]thiophene-2-carboxamide is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host that leaks into the cytoplasm . This leakage prompts the production of cGAMP, which engages the adaptor protein STING in the C-terminal ligand-binding domain .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCBCSGKXNZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285046 | |

| Record name | 1-Benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-2-carboxamide | |

CAS RN |

6314-42-7 | |

| Record name | Benzo[b]thiophene-2-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do benzo[b]thiophene-2-carboxamide derivatives exert their anti-inflammatory effects?

A1: Research suggests that certain benzo[b]thiophene-2-carboxamides, such as PD 144795, can inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. [, ] This inhibition reduces the adhesion of leukocytes to the endothelium, thereby mitigating the inflammatory response. [, , ]

Q2: Is the anti-inflammatory mechanism of action of PD 144795 dependent on NFκB inhibition?

A2: Studies using human aortic endothelial cells (HAECs) indicate that PD 144795 does not inhibit the activation of the transcription factor NFκB, unlike other anti-inflammatory agents like pyrrolidine dithiocarbamate (PDTC). This suggests a distinct, NFκB-independent mechanism of action for PD 144795. []

Q3: How do benzo[b]thiophene-2-carboxamide derivatives interact with the TrkB receptor?

A3: Specific benzo[b]thiophene-2-carboxamide derivatives, such as ANA-12 (N-[2-[[(hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]-benzo[b]thiophene-2-carboxamide), act as selective antagonists of the TrkB receptor. [] These antagonists bind to the receptor, blocking the binding of its natural ligands, such as BDNF, and inhibiting downstream signaling pathways. []

Q4: What are the potential implications of TrkB receptor antagonism by benzo[b]thiophene-2-carboxamide derivatives in the context of neurological disorders?

A4: TrkB receptor signaling is implicated in various neurological processes, including neuronal survival, synaptic plasticity, and cognition. [] The ability of benzo[b]thiophene-2-carboxamide derivatives to modulate TrkB receptor activity suggests their potential as therapeutic agents for neurological disorders where TrkB signaling is dysregulated. [, ]

Q5: Do benzo[b]thiophene-2-carboxamide derivatives exhibit antimalarial activity, and if so, what is their mechanism of action?

A5: Research has shown that certain bromo-benzothiophene-2-carboxamide derivatives, like 3-bromo-N-(4-fluorobenzyl)benzo[b]thiophene-2-carboxamide (compound 6), act as potent inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR). [, ] This enzyme is crucial for fatty acid biosynthesis in the parasite, and its inhibition disrupts parasite growth and survival. [, ]

Q6: How do structural modifications to the benzo[b]thiophene-2-carboxamide scaffold affect its biological activity?

A6: Extensive SAR studies have been conducted on benzo[b]thiophene-2-carboxamides, revealing that even subtle changes in the substituents at various positions can significantly impact their potency, selectivity, and pharmacological profile. [, , , ] For example, the presence and nature of substituents at the 3-position, as well as the nature of the amide substituent, have been shown to influence activity. [, , , ]

Q7: Are there specific structural features within the benzo[b]thiophene-2-carboxamide class that are associated with selective activity towards different nicotinic acetylcholine receptor (nAChR) subtypes?

A7: Yes, research on positive allosteric modulators (PAMs) of nAChRs, such as (R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC), has revealed that structural modifications can influence subtype selectivity. [, ] For instance, mutations near the Br-PBTC binding site on the α4 subunit can alter its selectivity profile. [, ]

Q8: What is known about the stability of benzo[b]thiophene-2-carboxamide derivatives under various conditions?

A8: The stability of these compounds can vary depending on the specific substituents and environmental factors such as pH, temperature, and light exposure. [, ] Further research on the stability of specific derivatives under different conditions is essential for developing stable formulations.

Q9: What are some potential formulation strategies to enhance the stability, solubility, or bioavailability of benzo[b]thiophene-2-carboxamide derivatives?

A9: Various formulation approaches, such as nanoencapsulation, liposomal delivery systems, and the use of cyclodextrins, could potentially improve the stability, solubility, and bioavailability of these compounds. [, ] The choice of formulation strategy depends on the specific physicochemical properties of the compound and the desired route of administration.

Q10: What are some of the in vitro and in vivo models used to evaluate the biological activity of benzo[b]thiophene-2-carboxamide derivatives?

A10: Researchers have employed various in vitro assays, including cell-based assays to assess the effects on adhesion molecule expression, enzyme inhibition assays for antimalarial activity, and electrophysiological recordings for nAChR modulation. [, , , ] In vivo models, such as rodent models of inflammation, parasitic infections, and cognitive function, are used to evaluate efficacy and explore potential therapeutic applications. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

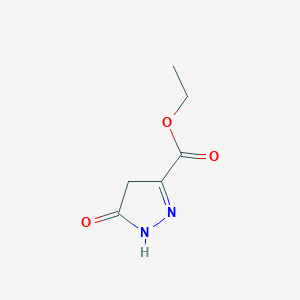

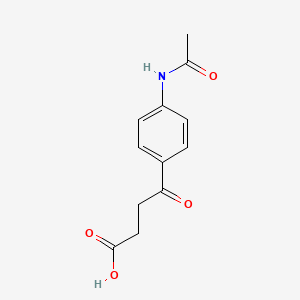

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

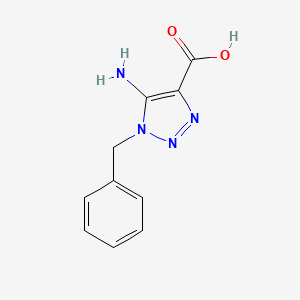

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)